(R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine
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Overview
Description
®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the isopropyl and methyl groups onto the furan ring can be achieved through Friedel-Crafts alkylation or other suitable substitution reactions.
Chiral Amine Formation: The final step involves the introduction of the amine group at the propan-1 position. This can be done through reductive amination or other amination techniques using chiral catalysts to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group or the furan ring, resulting in different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, the compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine
- 1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine (racemic mixture)
- 1-(4-Isopropyl-5-methylfuran-2-yl)butan-1-amine
Uniqueness
®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is unique due to its specific ®-configuration, which can impart distinct biological and chemical properties compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Properties
CAS No. |
1000993-69-0 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(1R)-1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3/t10-/m1/s1 |
InChI Key |
KXWWRDHKXRRUNF-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(O1)C)C(C)C)N |
Canonical SMILES |
CCC(C1=CC(=C(O1)C)C(C)C)N |
Origin of Product |
United States |
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